
4-Isopropylpyridine-2-sulfonamide
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Overview
Description
4-Isopropylpyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridine-2-sulfonamide typically involves the reaction of 4-isopropylpyridine with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of the pyridine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Isopropylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used antibacterial sulfonamide.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: 4-Isopropylpyridine-2-sulfonamide is unique due to the presence of the isopropyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Biological Activity
4-Isopropylpyridine-2-sulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their potential applications to include antiviral, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.
Sulfonamides, including this compound, primarily function as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth and replication .
Antibacterial Activity
The antibacterial efficacy of this compound has been demonstrated against various strains of bacteria. The compound acts by disrupting folic acid metabolism, which is essential for nucleic acid synthesis in bacteria.
Bacterial Strain | Inhibition Type |
---|---|
Escherichia coli (K12) | Dihydropteroate synthase inhibitor |
Mycobacterium fortuitum | Dihydropteroate synthase inhibitor |
The inhibition of these enzymes leads to a significant reduction in bacterial growth rates.
Antiviral Activity
Recent research has highlighted the potential of sulfonamides as antiviral agents. For instance, novel sulfonamide derivatives have shown significant inhibitory activity against HIV-1. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide moiety can enhance antiviral potency while reducing cytotoxicity .
Compound | EC50 (μmol/L) | Selectivity Index |
---|---|---|
R10L4 | 0.007 | 30,930 |
IAS-0 | 5.52 | Lower than R10L4 |
These findings suggest that this compound may also possess similar antiviral properties.
Anti-inflammatory Activity
Sulfonamides are recognized for their anti-inflammatory effects as well. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
---|---|---|
This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
This inhibition can lead to reduced inflammation and pain in various conditions.
Case Studies
- Antiviral Efficacy : A study evaluated a series of sulfonamide derivatives for their ability to inhibit HIV-1 replication. Among these, compounds similar to this compound exhibited potent activity against multiple HIV strains with low cytotoxicity .
- Anti-inflammatory Effects : In vivo studies demonstrated that derivatives of sulfonamides significantly reduced paw edema in carrageenan-induced models, indicating strong anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-isopropylpyridine-2-sulfonamide, and what key parameters influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 4-isopropylpyridine using chlorosulfonic acid, followed by amidation with ammonia or amines. Critical parameters include:
- Temperature control (0–5°C during sulfonylation to avoid side reactions) .
- Solvent selection (e.g., dichloromethane for sulfonyl chloride intermediates) .
- Purification via recrystallization or column chromatography to isolate the sulfonamide .
- Validation : Monitor reaction progress using TLC or HPLC, and confirm structure via 1H-NMR (e.g., characteristic sulfonamide proton at δ 7.8–8.2 ppm) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .
- Melting Point : Expected range 145–148°C (deviations indicate impurities) .
- Stability Testing :
- Store in sealed, dry containers at room temperature; avoid prolonged exposure to light or humidity to prevent hydrolysis .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this design?
- Derivative Design :
- Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine ring to modulate electronic properties and binding affinity .
- Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to improve metabolic stability .
- Computational Methods :
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase) .
- Perform DFT calculations (Gaussian 09) to optimize geometry and assess frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Root Cause Analysis :
- Impurity Interference : Validate compound purity via LC-MS; trace solvents (e.g., ethyl acetate) may inhibit enzymatic assays .
- Assay Variability : Standardize protocols (e.g., fixed pH and temperature in enzyme inhibition studies) .
- Cross-Validation :
- Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?
- Optimization Parameters :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate amidation .
- Solvent Effects : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction efficiency .
- Continuous Flow Systems : Implement microreactors to improve heat transfer and reduce reaction time .
Q. Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing sulfonamide degradation products?
- Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., pyridine-2-sulfonic acid) .
- 13C-NMR**: Track degradation via shifts in carbonyl (C=O) and sulfonamide (SO2NH2) signals .
Q. How do researchers differentiate between stereochemical isomers in sulfonamide derivatives?
- Chiral Separation :
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6(2)7-3-4-10-8(5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
JFPBCBSOQMDRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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